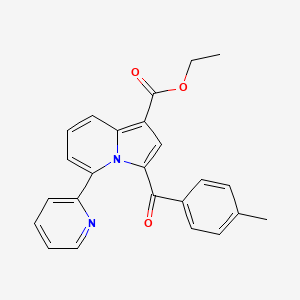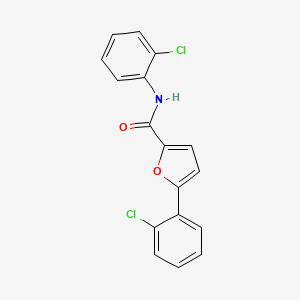
9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound with the molecular formula C20H20ClNO3. This compound is part of the acridine family, known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-3-methoxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and subsequent oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various acridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(3-Chloro-4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-(3-Methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-(2-Hydroxy-3-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Uniqueness
What sets 9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro and methoxy groups enhances its potential for various substitution reactions, while the acridine core provides a scaffold for DNA intercalation and enzyme inhibition .
Propiedades
Número CAS |
853312-85-3 |
|---|---|
Fórmula molecular |
C24H28ClNO3 |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
9-(2-chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C24H28ClNO3/c1-23(2)9-14-20(16(27)11-23)19(13-7-6-8-18(29-5)22(13)25)21-15(26-14)10-24(3,4)12-17(21)28/h6-8,19,26H,9-12H2,1-5H3 |
Clave InChI |
XVOMQDSBLWWKOC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)OC)Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)






![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)

![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)



